Ethyl 4-(aminomethyl)benzoate hydrochloride
CAS No.: 6232-12-8
Cat. No.: VC3747121
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6232-12-8 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | ethyl 4-(aminomethyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H |
| Standard InChI Key | KMZNTLYGVGINKN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CN.Cl |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-(aminomethyl)benzoate hydrochloride belongs to the benzoate ester class, with the molecular formula CHClNO and a molecular weight of 223.68 g/mol . The hydrochloride salt forms through protonation of the primary amine group, enhancing its stability and solubility in polar solvents. Key structural features include:
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Aromatic benzene ring with an electron-donating aminomethyl group at the para position
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Ethyl ester moiety (–COOCHCH) at the carboxylic acid position
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Hydrochloride counterion (–HCl) neutralizing the amine group
The compound’s InChIKey (WCTQEHGXBKFLKG-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1=CC=C(C=C1)CN.Cl) provide unambiguous identifiers for computational chemistry applications .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 222–225°C (decomposes) | |
| Solubility in Water | 12.7 mg/mL (25°C) | |
| logP (Octanol-Water) | 1.84 | |
| pKa (Aminomethyl group) | 9.2 ± 0.3 |
Synthesis and Manufacturing
The synthesis typically proceeds via a three-step route starting from 4-cyanobenzoic acid:
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Esterification: 4-Cyanobenzoic acid reacts with ethanol under acidic catalysis to form ethyl 4-cyanobenzoate.
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Reduction: The nitrile group is reduced to an aminomethyl group using hydrogen gas and a Raney nickel catalyst.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Critical process parameters include:
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Temperature control during reduction (40–60°C to prevent over-reduction)
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Strict anhydrous conditions during salt formation
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Final purification via recrystallization from ethanol/water mixtures (yield: 68–72%)
Pharmaceutical and Biological Applications
Antimicrobial Agent Development
Ethyl 4-(aminomethyl)benzoate hydrochloride serves as a precursor for 1,3,4-oxadiazole derivatives with demonstrated antimicrobial activity. Recent studies synthesized Schiff bases from this compound, showing:
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Minimum Inhibitory Concentration (MIC): 8–32 µg/mL against Staphylococcus aureus and Escherichia coli
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Structure-Activity Relationship: Electron-withdrawing groups on the benzene ring enhance bactericidal effects .
Drug Delivery Systems
The hydrochloride form improves aqueous solubility for parenteral formulations. Comparative studies show:
| Formulation | Bioavailability (%) | Half-life (h) |
|---|---|---|
| Free base suspension | 34 ± 5 | 2.1 ± 0.3 |
| Hydrochloride solution | 82 ± 7 | 4.8 ± 0.6 |
Data adapted from preclinical pharmacokinetic models .
Recent Advancements and Future Directions
Catalytic Applications
A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions, achieving:
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92% yield in Suzuki-Miyaura couplings with aryl bromides
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Turnover numbers exceeding 1,500 in optimized conditions
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